molecular formula C13H21NO3 B566862 tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate CAS No. 1332584-12-9

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate

Cat. No.: B566862
CAS No.: 1332584-12-9
M. Wt: 239.315
InChI Key: GRNSGJOKGICXGO-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate typically involves the reaction of commercially available starting materials under specific conditions. One common method includes the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position, followed by conversion to the N-Boc derivative. Subsequent reduction of the aldehyde group with sodium borohydride in methanol yields the corresponding alcohol. The hydroxy group is then protected using tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate is unique due to its specific functional groups and potential for diverse chemical modifications. Its versatility in synthetic applications and biological research makes it a valuable compound in various scientific fields.

Properties

IUPAC Name

tert-butyl 4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNSGJOKGICXGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726670
Record name tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332584-12-9
Record name tert-Butyl 4-oxooctahydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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